1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid
CAS No.: 1248794-42-4
Cat. No.: VC6922482
Molecular Formula: C10H7BrN2O2
Molecular Weight: 267.082
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248794-42-4 |
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Molecular Formula | C10H7BrN2O2 |
Molecular Weight | 267.082 |
IUPAC Name | 1-(2-bromophenyl)imidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) |
Standard InChI Key | MEBSCXWLVOHDOS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Br |
Introduction
Structural Characteristics and Nomenclature
The compound’s structure consists of a five-membered imidazole ring fused to a benzene ring via a single bond. The imidazole nitrogen at the 1-position is bonded to a 2-bromophenyl group, while the carboxylic acid moiety occupies the 4-position (Figure 1). This arrangement distinguishes it from positional isomers such as 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid and 1-(2-bromophenyl)-1H-imidazole-5-carboxylic acid.
Figure 1: Structural representation of 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid.
The IUPAC name, 3-(2-bromophenyl)imidazole-4-carboxylic acid, reflects the numbering of the imidazole ring, where the nitrogen atoms occupy positions 1 and 3. The bromine atom on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid can be inferred from analogous methodologies outlined in patent literature . A plausible route involves:
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Condensation of 2-bromoaniline with glyoxal and ammonium acetate to form the imidazole ring.
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Carboxylation at the 4-position via Kolbe-Schmitt or directed ortho-metalation strategies.
Alternatively, the compound may be synthesized via:
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Bromination of 1-phenyl-1H-imidazole-4-carboxylic acid using bromine in the presence of a Lewis acid.
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Regioselective functionalization to ensure substitution at the 2-position of the phenyl ring .
Example Reaction:
Optimization Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at the phenyl ring’s 2-position requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Yield Improvement: Patent data suggest yields for analogous imidazole carboxylates range from 80–87% when using optimized stoichiometry and solvent systems .
Physicochemical Properties
The compound’s properties are extrapolated from structurally related imidazole derivatives (Table 1) .
Table 1: Comparative Physicochemical Data
Key observations:
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High Boiling Point: Attributed to strong intermolecular hydrogen bonding from the carboxylic acid group.
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Lipophilicity (LogP 2.43): Suggests moderate membrane permeability, suitable for drug candidates targeting intracellular enzymes.
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